Ethyl 2-(3,5-dimethoxypyridin-4-YL)acetate
Description
Historical Context and Significance of Pyridine (B92270) Derivatives in Advanced Organic Synthesis
The story of pyridine begins in the 19th century when it was first isolated from coal tar. wikipedia.org This simple aromatic heterocycle, with its six-membered ring containing five carbon atoms and one nitrogen atom, quickly became a cornerstone of organic chemistry. wikipedia.orgslideshare.net Its unique properties, such as basicity, polarity, and ability to participate in a wide array of reactions, have made it an indispensable tool for synthetic chemists. jcbsc.orgyoutube.com
Historically, the development of synthetic methods for pyridine derivatives, such as the Hantzsch pyridine synthesis first described in 1881, opened the door to a vast chemical space. wikipedia.org This allowed chemists to create a multitude of substituted pyridines with tailored electronic and steric properties. These derivatives have proven to be more than just academic curiosities; they are integral components in numerous applications, ranging from pharmaceuticals and agrochemicals to materials science and catalysis. wikipedia.orgnih.govnih.gov The pyridine scaffold's ability to engage in hydrogen bonding and π-π stacking interactions makes it a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. nih.gov The continuous development of novel strategies for the functionalization of the pyridine ring underscores its enduring importance in the quest for new molecules with specific functions. researchgate.netacs.org
Overview of the Chemical Compound's Distinct Structural Features and Precise Nomenclature
Ethyl 2-(3,5-dimethoxypyridin-4-YL)acetate is a specific molecule within the broad class of pyridine derivatives. Its formal name provides a clear blueprint of its structure, which can be broken down into key components:
Pyridine Core: The foundation of the molecule is a pyridine ring. The nitrogen atom is designated as position 1. wikipedia.org
Ethyl Acetate (B1210297) Substituent: An ethyl acetate group is attached to the pyridine ring. The "acetate" part indicates a two-carbon chain with a carbonyl group, and the "ethyl" specifies the ester group. This entire substituent is connected to the pyridine ring at the 4-position (the para-position relative to the nitrogen). stackexchange.com
Dimethoxy Substituents: Two methoxy (B1213986) groups (-OCH3) are attached to the pyridine ring at the 3 and 5 positions.
The nomenclature "pyridin-4-YL" indicates that the pyridine ring acts as a substituent connected at the 4-position. Following IUPAC conventions, the full and precise name is this compound. wikipedia.org
Due to the apparent lack of extensive experimental research on this specific compound, its physicochemical properties have not been widely reported. However, based on its structure, a set of theoretical properties can be predicted.
Interactive Data Table: Predicted Physicochemical Properties
| Property | Predicted Value |
|---|---|
| Molecular Formula | C11H15NO4 |
| Molecular Weight | 225.24 g/mol |
| XLogP3 | 0.8 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 6 |
| Exact Mass | 225.10010815 |
| Topological Polar Surface Area | 57.7 Ų |
Note: These values are computationally predicted and have not been experimentally verified.
Scope and Delimitation of Academic Research on this compound as a Chemical Entity
This delimitation is significant. While the broader class of pyridine derivatives is the subject of thousands of studies, this specific substitution pattern appears to be a niche or perhaps novel area. nih.gov Research on related structures, such as those with different substitution patterns or alternative ester groups, is more common. For instance, the synthesis of the parent ring, 3,5-dimethoxypyridine (B18298), from precursors like 3,5-dichloropyridine (B137275) has been documented. prepchem.com However, the subsequent functionalization at the 4-position with an ethyl acetate group is not a well-trodden synthetic path in the available literature.
The absence of this compound in major chemical databases and research articles suggests several possibilities:
It may be a novel compound that has not yet been synthesized or reported.
It could be an intermediate in a larger synthetic sequence that has been prepared but not isolated or characterized in detail.
The specific combination of substituents may not have been identified as a target of interest for applications in medicinal chemistry or materials science to date.
Therefore, the current scope of academic knowledge on this compound is limited. This presents an opportunity for future research to synthesize this molecule, characterize its properties, and explore its potential reactivity and utility in various fields of chemical science.
Structure
3D Structure
Properties
Molecular Formula |
C11H15NO4 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate |
InChI |
InChI=1S/C11H15NO4/c1-4-16-11(13)5-8-9(14-2)6-12-7-10(8)15-3/h6-7H,4-5H2,1-3H3 |
InChI Key |
BCAPCFVNQGLHFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=NC=C1OC)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethyl 2 3,5 Dimethoxypyridin 4 Yl Acetate and Its Analogs
Precursor Synthesis and Starting Material Derivatization Strategies
The foundation of a successful synthesis lies in the efficient preparation of key building blocks. For Ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate, this involves the separate or convergent synthesis of a correctly substituted pyridine (B92270) core and a functionalized acetate (B1210297) side-chain.
Halogenated pyridines are versatile intermediates in organic synthesis, serving as excellent electrophiles for nucleophilic substitution and as coupling partners in a myriad of transition-metal-catalyzed reactions. researchgate.net The synthesis of a 4-halo-3,5-dimethoxypyridine precursor is a critical step. A common strategy begins with a readily available starting material like 3,5-dimethylpyridine (B147111) (3,5-Lutidine).
One potential pathway involves the following sequence:
N-Oxidation: 3,5-Lutidine is oxidized to 3,5-dimethylpyridine N-oxide using an oxidizing agent like peracetic acid. google.com
Nitration: The N-oxide can then be nitrated. The activation by the N-oxide group facilitates electrophilic substitution.
Rearrangement/Substitution: Subsequent reaction with a reagent like dimethyl sulphate can lead to a 1,4-dimethoxy-3,5-dimethylpyridinium intermediate. google.com
Functional Group Exchange: The nitro group can be exchanged for a methoxy (B1213986) group using sodium methoxide. google.com A halogen can be introduced at the 4-position through various methods, including Sandmeyer-type reactions if a corresponding amine is prepared, or through direct halogenation under specific conditions.
Alternatively, direct C-H functionalization methods on a pre-formed 3,5-dimethoxypyridine (B18298) could be employed, although achieving regioselectivity at the 4-position can be challenging without directing groups. nih.gov The treatment of pyridine N-oxides with activating agents like trifluoromethanesulfonic anhydride (B1165640) can generate reactive intermediates that readily undergo substitution with nucleophiles, providing another route to functionalized pyridines. researchgate.net
Table 1: Exemplary Strategies for Halogenated Pyridine Precursors
| Starting Material | Key Transformation | Intermediate/Product | Reference |
|---|---|---|---|
| 3,5-Dimethylpyridine | N-Oxidation, Nitration, Methoxylation | 3,5-Dimethyl-4-methoxypyridine derivatives | google.com |
| Pyridine N-oxides | Activation with Tf₂O, Nucleophilic Attack | Substituted Pyridines | researchgate.net |
The ethyl acetate moiety at the C4 position requires a reagent suitable for attachment to the pyridine ring. The ease of substitution at various positions on the pyridine ring allows for structural flexibility and the fine-tuning of molecular properties. nih.gov
Two primary strategies for introducing the side chain are:
Using an Electrophilic Acetate: Reagents like ethyl bromoacetate (B1195939) or ethyl chloroacetate (B1199739) can be reacted with a nucleophilic pyridine species. This could be a Grignard reagent or an organolithium species generated from the corresponding 4-halopyridine.
Using a Nucleophilic Acetate: An organometallic reagent, such as a zinc or tin derivative of ethyl acetate (e.g., Reformatsky reagent or ethyl (tri-n-butylstannyl)acetate), can be coupled with a 4-halopyridine precursor.
Another powerful approach involves the functionalization of a pyridine-4-carboxylic acid (isonicotinic acid) derivative. chemistryviews.org A synthetic sequence could involve the preparation of 3,5-dimethoxy-pyridine-4-carboxylic acid. This acid can then be converted to the desired ethyl ester through several methods:
Fischer Esterification: Direct reaction with ethanol (B145695) under acidic catalysis.
Acid Chloride Formation: Conversion to the acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with ethanol.
Coupling Agent-Mediated Esterification: Using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of ethanol.
The synthesis of functionalized 2-pyridone-3-carboxylic acids and their subsequent decarboxylation represents another versatile route to creating substituted pyridine cores that can be further elaborated. nih.gov
Key Synthetic Routes and Strategic Approaches
The assembly of the final molecule relies on robust and selective bond-forming reactions and functional group manipulations. The choice of strategy is often dictated by the availability of starting materials and the need to avoid side reactions.
The formation of the C-C bond between the pyridine C4 carbon and the acetate side chain is the linchpin of the synthesis.
Cross-Coupling Reactions: These reactions, typically catalyzed by palladium or nickel complexes, are among the most powerful tools for C-C bond formation. A 4-halo-3,5-dimethoxypyridine precursor can be coupled with various organometallic reagents. For example, a Negishi coupling would involve an organozinc reagent, while a Suzuki coupling would use an organoboron reagent. Iron-catalyzed cross-coupling reactions of heteroaromatic tosylates with alkyl Grignard reagents have also proven effective and offer mild reaction conditions. organic-chemistry.org The development of new strategies to activate the pyridine nitrogen can also facilitate C-C bond forming transformations. uiowa.eduuiowa.edu
Grignard Reactions: The addition of Grignard reagents to pyridine N-oxides is a well-established method for introducing substituents at the 2-position. organic-chemistry.org For C4-functionalization, a Grignard reagent can be prepared from a 4-bromopyridine (B75155) derivative. This nucleophilic reagent can then react with an appropriate electrophile, such as ethyl chloroacetate, to form the desired C-C bond.
Table 2: C-C Bond Formation Methodologies for Pyridine Functionalization
| Reaction Type | Pyridine Substrate | Coupling Partner/Reagent | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Negishi Coupling | 4-Halopyridine | Organozinc reagent | Pd or Ni catalyst | 4-Alkyl/Aryl Pyridine | N/A |
| Suzuki Coupling | 4-Halopyridine | Organoboron reagent | Pd catalyst, base | 4-Alkyl/Aryl Pyridine | organic-chemistry.org |
| Grignard Reaction | Pyridine N-oxide | Grignard reagent (R-MgX) | 1. THF; 2. Ac₂O | 2-Substituted Pyridine | organic-chemistry.org |
| Iron-Catalyzed Coupling | Pyridine Tosylate | Alkyl Grignard reagent | Iron catalyst | Alkyl Pyridine | organic-chemistry.org |
Functional group interconversions (FGIs) are essential for manipulating molecules into their final target form or for preparing necessary precursors. wikipedia.org
Esterification: As mentioned previously (2.1.2), the final step in many synthetic routes to this compound is the esterification of the corresponding carboxylic acid, 2-(3,5-dimethoxypyridin-4-yl)acetic acid. This transformation is typically high-yielding and can be achieved under various mild conditions. A related synthesis of a pyridazinone derivative involves alkylation with ethyl bromoacetate followed by workup to yield the final ester product. nih.gov
Alkylation: O-Alkylation is fundamental to installing the two methoxy groups onto the pyridine ring. This is often accomplished by treating a dihydroxypyridine precursor with an alkylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base (e.g., K₂CO₃, NaH). N-alkylation of the pyridine ring can also occur, which activates the ring for certain transformations. uiowa.edu
Amidation: While the target molecule is an ester, the synthesis of analogs frequently involves amidation. The corresponding carboxylic acid can be converted into a primary, secondary, or tertiary amide using standard peptide coupling reagents or by converting the acid to an acid chloride followed by reaction with an amine. This strategy is crucial for building structure-activity relationships in drug discovery programs.
Achieving high selectivity is paramount in complex molecule synthesis to avoid the formation of isomeric mixtures and simplify purification.
Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For example, in a cross-coupling reaction on a 4-halo-3,5-dimethoxypyridine, the catalyst must selectively activate the C-Halogen bond without reacting with the methoxy groups or the pyridine nitrogen. The development of metal-free protocols, for instance using iodine and triethylamine, can offer high chemoselectivity for certain pyridine syntheses. organic-chemistry.org An electrochemical Birch carboxylation has been shown to be highly selective for pyridine reduction in the presence of other functional groups. rsc.org
Regioselectivity: This is the control of the position of substitution on the pyridine ring. The electronic nature of the pyridine ring and its substituents governs this selectivity. The electron-deficient nature of the ring generally directs nucleophilic attack to the C2 and C4 positions. wikipedia.org Conversely, electrophilic substitution is difficult but tends to occur at C3. In the context of this compound, the two electron-donating methoxy groups at C3 and C5 would strongly direct an incoming electrophile to the C2, C4, or C6 positions. Syntheses must be designed to exploit these inherent properties or use directing groups to override them and achieve the desired 4-substitution pattern. nih.gov Recent advances allow for highly regioselective C4-functionalization by switching to acidic conditions with specific intermediates. acs.org
Stereoselectivity: For the title compound, there are no chiral centers, so stereoselectivity is not a concern. However, for analogs with chiral side chains or substituents, controlling the stereochemistry would be a critical aspect of the synthesis, often requiring asymmetric catalysts or chiral auxiliaries.
Catalytic Approaches in the Synthesis of this compound
Catalysis is central to the efficient synthesis of complex molecules, providing pathways that are often more direct and atom-economical than stoichiometric reactions. researchgate.net For a molecule like this compound, catalytic methods are essential for constructing the C-C bond between the pyridine ring and the acetate side chain.
Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for forming C-C bonds in modern organic synthesis. nih.gov Reactions like the Suzuki-Miyaura and Sonogashira couplings are particularly well-suited for the functionalization of heterocyclic cores like pyridine. wikipedia.orgresearchgate.net
The Suzuki-Miyaura coupling , which typically involves the reaction of an organoboron compound with an organic halide or triflate catalyzed by a palladium complex, is a highly versatile method for aryl-aryl or aryl-alkyl bond formation. researchgate.netacs.org In a potential synthesis of the target compound, a 4-halo-3,5-dimethoxypyridine could be coupled with a suitable boron-containing acetate equivalent under palladium catalysis. The choice of catalyst, ligand, and base is crucial for achieving high yields, with systems like Pd(OAc)₂/P(t-Bu)₃ or Pd₂(dba)₃/PCy₃ being effective for a wide range of substrates. acs.org The reactivity order of halogens (I > Br >> Cl) can be exploited for selective, sequential functionalization of polysubstituted pyridines. nih.gov
The Sonogashira coupling reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgscirp.org This method could be used to introduce an ethynyl (B1212043) group at the 4-position of a 3,5-dimethoxypyridine derivative. scirp.orgmdpi.com The resulting alkynylpyridine could then be further elaborated through hydration and reduction steps to yield the desired ethyl acetate side chain. The Sonogashira reaction is known for its mild conditions and tolerance of various functional groups. wikipedia.orgresearchgate.net
| Coupling Reaction | Typical Catalyst/Precatalyst | Common Ligands | Base | Typical Solvents | Key Features |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | PPh₃, P(t-Bu)₃, PCy₃, SPhos, XPhos | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, THF, Water mixtures | Tolerates a wide range of functional groups; organoboron reagents are often stable and have low toxicity. acs.orgnih.gov |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(CF₃COO)₂ | PPh₃ | Et₃N, DIPEA, Pyrrolidine | DMF, NMP, Toluene, Water | Forms sp-sp² carbon bonds; often requires a copper(I) co-catalyst (e.g., CuI). wikipedia.orgscirp.orgacs.org |
Organocatalysis , the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for certain synthetic transformations. dntb.gov.ua In pyridine synthesis, organocatalysts can be employed in various ways. For instance, chiral pyridine N-oxides have been used as Lewis basic catalysts in asymmetric reactions. researchgate.netresearchgate.net While a direct organocatalytic route to this compound is not established, specific steps could benefit from this approach. For example, the functionalization of the pyridine ring can be achieved via pyridinyl radicals generated through photochemical organocatalysis, offering unique regioselectivity compared to classical methods. acs.orgrecercat.cat
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. rsc.org This approach is a cornerstone of green chemistry, offering high selectivity under mild conditions. For a target like this compound, enzymes could be used for the selective modification of precursors. Research into biocatalytic routes to substituted pyridines from sustainable biomass sources is an active area. ukri.org For example, specific enzymes could catalyze the reduction of a carboxylic acid side chain on a pyridine ring to an alcohol, which could then be converted to the target ester. ukri.org
| Catalytic Approach | Example Catalyst/Enzyme Type | Potential Application in Synthesis | Advantages |
|---|---|---|---|
| Organocatalysis | Chiral Pyridine N-Oxides, Dithiophosphoric Acid | Asymmetric transformations; Photochemical C-H functionalization of the pyridine ring. researchgate.netacs.org | Metal-free, avoids toxic heavy metals, can provide high enantioselectivity. researchgate.net |
| Biocatalysis | Dehydrogenases, Reductases, Hydrolases | Selective reduction of side-chain functional groups; Synthesis of pyridine precursors from biomass. rsc.orgukri.org | High chemo-, regio-, and stereoselectivity; mild reaction conditions (aqueous, room temp); environmentally benign. |
Process Optimization and Green Chemistry Principles in Synthesis
Modern synthetic chemistry places a strong emphasis on process optimization and the incorporation of green chemistry principles to minimize environmental impact and improve economic viability. researchgate.netrasayanjournal.co.in
The choice of solvent is critical, influencing reaction rates, yields, and the environmental footprint of a process. Green chemistry encourages the use of safer solvents or, ideally, solvent-free conditions. benthamscience.combiosynce.com For pyridine synthesis, the use of ionic liquids as recyclable solvents and catalysts has been explored. benthamscience.com Solvent-free reactions, often assisted by microwave irradiation or mechanical ball milling, can lead to higher yields, shorter reaction times, and simplified product isolation. researchgate.netrasayanjournal.co.inconicet.gov.ar A systematic approach to solvent selection can reduce costs and CO₂ emissions significantly, even for reactions with similar yields. rsc.org Optimization of reaction conditions such as temperature, catalyst loading, and reaction time is a standard procedure to maximize yield and minimize energy consumption and by-product formation. scirp.org
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating how much of the reactants' mass ends up in the final product. primescholars.com Synthetic routes with high atom economy, such as addition or cycloaddition reactions, are preferred over substitution or elimination reactions that generate stoichiometric by-products. Cascade or domino reactions, which combine multiple transformations into a single step, are particularly effective at improving both step and atom economy. acs.org When designing a synthesis for this compound, a route involving a multi-component reaction that assembles the pyridine ring and its substituents in one pot would be highly atom-economical compared to a linear sequence with multiple protection and deprotection steps. nih.govmdpi.com
Developing a sustainable and scalable synthesis requires a holistic approach that considers the entire lifecycle of the process. lookchem.com This includes using renewable feedstocks where possible, employing catalytic over stoichiometric reagents, minimizing waste, and ensuring the process is safe and economically viable on a larger scale. ukri.orgrasayanjournal.co.in For this compound, a sustainable route would likely leverage a highly efficient catalytic cross-coupling reaction for the key bond-forming step. researchgate.net The scalability of such a process must be carefully evaluated, as reaction conditions that work well on a lab scale may need significant adaptation for industrial production. northwestern.eduresearchgate.net Challenges in scalability often include heat transfer, mixing, and purification of the final product.
Elucidation of Structure and Bonding in Ethyl 2 3,5 Dimethoxypyridin 4 Yl Acetate
Advanced Spectroscopic Characterization Techniques
Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and electronic environment of the compound.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each hydrogen and carbon atom can be mapped out, confirming the arrangement of the ethyl acetate (B1210297) and dimethoxypyridine moieties.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For Ethyl 2-(3,5-dimethoxypyridin-4-YL)acetate, HRMS would verify its molecular formula, C₁₁H₁₅NO₄.
Detailed experimental HRMS data and specific fragmentation pathway analyses for this compound have not been publicly documented. A typical analysis using techniques like Electrospray Ionization (ESI) would involve protonation of the molecule, followed by fragmentation. The fragmentation pattern, observed in an MS/MS experiment, would reveal characteristic losses of the ethoxy group from the ester, the acetyl group, and fragments related to the dimethoxypyridine ring, providing further structural confirmation.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, allowing for the identification of specific functional groups.
While specific experimental IR and Raman spectra for this compound are not available, the expected characteristic vibrational frequencies can be predicted. The IR spectrum would prominently feature a strong absorption band corresponding to the C=O (carbonyl) stretching of the ester group, typically around 1730-1750 cm⁻¹. Other key absorptions would include C-O stretching vibrations for the ester and methoxy (B1213986) groups, C-H stretching from the alkyl and aromatic parts of the molecule, and characteristic C=C and C=N stretching vibrations from the pyridine (B92270) ring. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the symmetric vibrations of the aromatic ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation. The pyridine ring and the carbonyl group in this compound contain π electrons and non-bonding electrons that can undergo π → π* and n → π* transitions upon absorption of UV-Vis light.
Specific experimental UV-Vis absorption data for this compound is not found in published literature. The analysis would be expected to show absorption maxima characteristic of substituted pyridine systems. The position and intensity of these bands would be influenced by the methoxy and ethyl acetate substituents on the ring.
Solid-State Structural Analysis: X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal lattice.
Crystal Packing, Intermolecular Interactions, and Hydrogen Bonding Networks
A single-crystal X-ray diffraction study of this compound would provide unambiguous information on bond lengths, bond angles, and torsion angles. This data would reveal the molecule's conformation in the solid state.
There are no publicly available crystallographic data or studies on the crystal structure of this compound. Such an analysis would be crucial for understanding how the molecules pack in the crystal lattice. It would reveal any present intermolecular interactions, such as C-H···O or C-H···N hydrogen bonds, and potential π-π stacking interactions between the pyridine rings. These non-covalent interactions are fundamental in governing the supramolecular architecture and the physical properties of the compound in the solid state.
Polymorphism and Crystallographic Data Analysis
No published studies detailing the polymorphism or single-crystal X-ray diffraction data for this compound were identified. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical factor in the development of chemical compounds, influencing properties such as solubility, stability, and bioavailability. Without experimental crystallographic data, key parameters like unit cell dimensions, space group, and atomic coordinates remain unknown. Consequently, an analysis of its crystal packing, intermolecular interactions, and potential polymorphic forms cannot be conducted at this time.
Chemical Reactivity and Transformation Chemistry of Ethyl 2 3,5 Dimethoxypyridin 4 Yl Acetate
Reactions at the Pyridine (B92270) Nitrogen and Ring System
The pyridine ring in Ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate is a hub of chemical reactivity, susceptible to reactions at the basic nitrogen atom and substitution on the aromatic ring itself.
N-Oxidation and N-Alkylation Chemistry
The lone pair of electrons on the pyridine nitrogen atom allows for reactions with electrophiles, leading to the formation of N-oxides and N-alkylated pyridinium (B92312) salts.
N-Oxidation: The oxidation of the pyridine nitrogen to an N-oxide is a common transformation for pyridine derivatives. This reaction is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. derpharmachemica.comnih.govmdpi.com For 3,5-disubstituted pyridines, this transformation proceeds readily. rsc.org The resulting N-oxide, such as the conceptual Ethyl 2-(3,5-dimethoxy-1-oxido-pyridin-1-ium-4-yl)acetate, exhibits altered reactivity compared to the parent pyridine. The N-oxide group is electron-donating through resonance and electron-withdrawing inductively, which activates the pyridine ring towards electrophilic substitution, particularly at the positions ortho and para to the nitrogen. wikipedia.org For instance, the nitration of 3,5-dimethoxypyridine (B18298) N-oxide has been shown to yield the 2,6-dinitro derivative, demonstrating the directing effect of the N-oxide functionality. ic.ac.ukresearchgate.net
N-Alkylation: The pyridine nitrogen can also be alkylated using alkyl halides. This reaction leads to the formation of quaternary pyridinium salts. While specific studies on the N-alkylation of this compound are not prevalent in the searched literature, this is a fundamental reaction of pyridines. The resulting pyridinium salt would significantly alter the electronic properties of the molecule, making the pyridine ring even more electron-deficient and susceptible to nucleophilic attack.
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring
The electronic nature of the substituted pyridine ring in this compound allows for both electrophilic and nucleophilic substitution reactions, with the regioselectivity governed by the existing substituents.
Electrophilic Aromatic Substitution (EAS): Pyridine itself is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. wikipedia.orgyoutube.com When substitution does occur, it is typically directed to the meta-position (C-3 and C-5). In the case of this compound, the two methoxy (B1213986) groups at the 3- and 5-positions are strong activating groups and would be expected to direct incoming electrophiles to the ortho and para positions relative to themselves. However, the 4-position is already substituted. Therefore, electrophilic attack would be anticipated at the C-2 and C-6 positions, which are ortho to one methoxy group and meta to the other. The formation of the N-oxide derivative significantly facilitates EAS by activating the ring. wikipedia.orgrsc.org As mentioned, the nitration of 3,5-dimethoxypyridine N-oxide occurs at the C-2 and C-6 positions. ic.ac.ukresearchgate.net
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic aromatic substitution, particularly at the ortho (C-2, C-6) and para (C-4) positions. nih.govyoutube.com While the 4-position in the title compound is blocked, the C-2 and C-6 positions are potential sites for nucleophilic attack. The presence of good leaving groups at these positions would facilitate such reactions. Research on the amination of 3,5-dimethoxypyridine has demonstrated that nucleophilic substitution with amines can occur, displacing a methoxy group. ntu.edu.sg This suggests that under appropriate conditions, a methoxy group in this compound could potentially be displaced by a strong nucleophile. For a nucleophilic aromatic substitution to occur, the ring generally requires activation by electron-withdrawing groups. libretexts.orglibretexts.org
Reactivity of the Ester Moiety
The ethyl ester group is another key reactive center in the molecule, allowing for a range of transformations to other functional groups.
Hydrolysis, Transesterification, and Saponification Reactions
The ester functionality can be readily converted to the corresponding carboxylic acid or other esters through hydrolysis and transesterification reactions.
Hydrolysis and Saponification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-(3,5-dimethoxypyridin-4-yl)acetic acid, under either acidic or basic conditions (saponification). Basic hydrolysis, typically using a base like sodium hydroxide (B78521) or lithium hydroxide followed by acidic workup, is a common method for this transformation. nih.gov This reaction is fundamental for the conversion of esters to carboxylic acids. The synthesis of various 1,4-dihydropyridine-3-carboxylic acids has been achieved through the basic hydrolysis of their corresponding ethyl esters. heteroletters.org A patent describes the partial hydrolysis of a dimethyl dicarboxylate derivative of a dihydropyridine (B1217469) using sodium hydroxide. google.com
Transesterification: This process involves the conversion of the ethyl ester to a different ester by reaction with another alcohol in the presence of an acid or base catalyst. This allows for the introduction of different alkyl or aryl groups into the ester functionality, which can be useful for modifying the compound's properties.
Reductions to Corresponding Alcohols and Further Derivatives
The ester group can be reduced to a primary alcohol, which can then serve as a precursor for other derivatives.
The reduction of the ethyl ester moiety in this compound would yield 2-(3,5-dimethoxypyridin-4-yl)ethanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) is typically required for the reduction of esters to primary alcohols. rsc.orgic.ac.ukni.ac.rs The resulting alcohol can be further functionalized, for example, by conversion to halides or other derivatives.
Amidation and Other Carboxylic Acid Derivative Formations
The ester can be converted into a variety of other carboxylic acid derivatives, most notably amides.
Amidation: this compound can react with primary or secondary amines to form the corresponding amides. This reaction, known as aminolysis, often requires heating or catalytic activation. The direct aminolysis of esters is a common method for amide bond formation. For instance, various N-pyridyl ureas have been synthesized from the reaction of anthranilic esters with amines. nih.gov This highlights the feasibility of forming amide derivatives from the title compound. The resulting amides are an important class of compounds with diverse applications.
Transformations Involving the Methoxy Groups
The methoxy groups at the 3- and 5-positions of the pyridine ring are key sites for chemical modification, influencing the electronic properties of the ring and providing handles for further functionalization.
The cleavage of the methyl-ether bond in the methoxy groups is a common transformation to yield the corresponding dihydroxypyridine derivative. This demethylation is typically achieved under strong acidic or Lewis acidic conditions.
Boron Tribromide (BBr₃): BBr₃ is a highly effective, albeit strong, reagent for the demethylation of aryl methyl ethers, including those on heterocyclic systems. commonorganicchemistry.comreddit.com The reaction is generally performed in an anhydrous solvent like dichloromethane (B109758) (DCM) at reduced temperatures to control its reactivity. commonorganicchemistry.comorgsyn.org The mechanism involves the coordination of the Lewis acidic boron atom to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. nih.gov It is particularly useful for substrates where other methods fail or cause decomposition. orgsyn.org Recent studies suggest that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether before hydrolysis. nih.gov
Hydrobromic Acid (HBr): Concentrated hydrobromic acid is another classic reagent for ether cleavage. commonorganicchemistry.comreddit.com This method typically requires elevated temperatures, which can limit its applicability for substrates with sensitive functional groups. commonorganicchemistry.com
Other Reagents: A variety of other reagents can be employed for O-demethylation, offering different levels of selectivity and milder conditions. These include trimethylsilyl (B98337) iodide (TMSI) and nucleophilic agents like sodium thioethoxide (B8401739) in dimethylformamide (DMF). researchgate.net Pyridinium hydrochloride is also a viable reagent that can be used at elevated temperatures. researchgate.net
Table 1: Common Reagents for Demethylation of Methoxy Groups
| Reagent | Typical Conditions | Notes |
| Boron Tribromide (BBr₃) | Dichloromethane (DCM), 0°C to RT | Highly effective but requires careful handling. commonorganicchemistry.comorgsyn.org |
| Hydrobromic Acid (HBr) | Elevated temperatures | Strong acid, low functional group tolerance. commonorganicchemistry.com |
| Trimethylsilyl Iodide (TMSI) | Neat or in solvent | Effective, workup can be simple. researchgate.net |
| Sodium Thioethoxide (NaSEt) | DMF, reflux | Strong nucleophilic conditions. researchgate.net |
| Pyridinium Hydrochloride | 140-215°C | Can be done without solvent. researchgate.net |
The methoxy groups on the pyridine ring can influence its reactivity in various functionalization reactions. While direct substitution of the methoxy group is challenging, their electronic-donating nature activates the pyridine ring towards certain transformations. The presence of methoxy groups can enhance the yield of reactions like the Robinson annulation on related pyridine derivatives by tuning the basicity of the pyridine nitrogen. nih.gov In some contexts, methoxy groups can be transformed into other functionalities, although this is less common than demethylation. The development of new catalytic methods is expanding the possibilities for direct C-H functionalization of pyridine rings, even in the presence of methoxy groups, which are generally well-tolerated. nih.gov
Reactions at the α-Carbon of the Acetate (B1210297) Moiety
The methylene (B1212753) (CH₂) group situated between the pyridine ring and the ester carbonyl group (the α-carbon) is acidic due to the electron-withdrawing effects of both adjacent groups. This acidity allows for the generation of a carbanion (enolate), which is a powerful nucleophile for forming new carbon-carbon bonds.
Carbanion (Enolate) Formation: The α-proton can be abstracted by a strong, non-nucleophilic base to form a stabilized enolate. Lithium diisopropylamide (LDA) is a commonly used base for this purpose, often at low temperatures (-78 °C) to ensure complete and irreversible deprotonation. pressbooks.pubyoutube.com
Alkylation: The resulting enolate is a potent nucleophile and readily participates in Sₙ2 reactions with alkyl halides. pressbooks.pubyoutube.com This reaction introduces an alkyl group at the α-carbon, providing a straightforward method for chain extension. This process works best with primary alkyl halides and methyl halides to avoid competing elimination reactions. pressbooks.pub A photocatalyzed approach for the α-alkylation of esters has also been developed, using cesium carbonate as a base to generate a cesium enolate in situ, which then undergoes oxidation to form an α-radical for addition to alkenes. nih.gov
Acylation: Similarly, the enolate can react with acylating agents, such as acyl chlorides or anhydrides, to introduce an acyl group at the α-carbon. youtube.comsaskoer.ca This leads to the formation of β-keto esters, which are valuable synthetic intermediates. Friedel-Crafts acylation is a related concept, though it typically involves the acylation of an aromatic ring itself, activated by a Lewis acid. saskoer.camasterorganicchemistry.com For pyridines, which are electron-deficient, direct Friedel-Crafts acylation is difficult and usually requires donor-substituted rings or occurs at a side-chain. youtube.com
Table 2: Representative Reactions at the α-Carbon
| Reaction | Reagents | Product Type |
| Alkylation | 1. LDA, THF, -78°C2. Alkyl Halide (R-X) | α-Alkylated Ester |
| Acylation | 1. LDA, THF, -78°C2. Acyl Chloride (RCOCl) | β-Keto Ester |
The dual reactivity of the α-carbon and the ester group allows for participation in various condensation and cyclization reactions to construct new heterocyclic rings.
Condensation Reactions: The active methylene group can undergo Knoevenagel or similar condensations with aldehydes and ketones.
Cyclization Reactions: Intramolecular or intermolecular reactions involving the α-carbon and other functional groups can lead to the formation of fused ring systems. For example, derivatives of ethyl 2-(pyridin-2-yl)acetate have been used in cascade reactions with chromone-3-carboxaldehydes to synthesize quinolizine and quinolizinium (B1208727) salt frameworks in water. rsc.org Similarly, reactions of related pyridylacetoacetates can lead to the formation of pyrazoles. acs.org The synthesis of various heterocyclic systems like 1,2,4-triazoles and thiadiazoles often starts from the corresponding acetohydrazide, which is derived from the parent ester. mdpi.com
Exploration of Novel Reaction Pathways and Catalytic Transformations
Modern synthetic chemistry is continuously exploring novel ways to functionalize molecules like this compound through innovative catalytic methods.
C-H Functionalization: Significant progress has been made in the transition metal-catalyzed C-H functionalization of pyridines, allowing for the introduction of new groups without pre-functionalization. nih.govrsc.org While the C2 position is often favored due to the directing effect of the nitrogen atom, methods for distal (C3 and C4) functionalization are emerging. nih.gov Palladium-mediated C-C bond formation is a powerful tool in this area. nih.gov
Photoredox Catalysis: Visible-light photoredox catalysis has opened new avenues for reactivity. acs.org This approach can generate radical intermediates under mild conditions, enabling transformations that are difficult to achieve with traditional methods. For instance, photocatalysis can be used for the α-alkylation of esters nih.gov and for [3+2] cycloadditions to form new heterocyclic rings like pyrroles. acs.org
Dehydrogenative Coupling: Palladium-catalyzed dehydrogenative coupling reactions have been used to dimerize or trimerize simple pyridine derivatives like 4-picoline, suggesting potential pathways for creating more complex oligomeric structures from pyridyl acetate derivatives under specific catalytic conditions. acs.org
These advanced catalytic strategies offer the potential for more efficient and selective transformations of the pyridine core and the acetate side chain, expanding the synthetic utility of this compound.
Computational Chemistry and Theoretical Studies of Ethyl 2 3,5 Dimethoxypyridin 4 Yl Acetate
Electronic Structure and Quantum Chemical Calculations
Quantum chemical calculations are fundamental to elucidating the electronic characteristics of a molecule, which in turn govern its stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a robust computational method for predicting the ground-state electronic structure of molecules. For Ethyl 2-(3,5-dimethoxypyridin-4-YL)acetate, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecular geometry and determine its electronic properties.
The presence of electron-donating methoxy (B1213986) groups at the 3 and 5 positions is expected to significantly influence the electronic distribution within the pyridine (B92270) ring. These groups increase the electron density on the ring, which can be visualized through calculated molecular electrostatic potential (MEP) maps. rsc.orgnih.gov In such maps, regions of high electron density (nucleophilic sites) are typically colored red, while electron-deficient areas (electrophilic sites) are colored blue. For this molecule, the nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy and acetate (B1210297) groups would be expected to be electron-rich regions.
Studies on other electron-rich pyridines have shown that electron-donating substituents impact the geometry and electronic structure, influencing bond lengths and angles. rsc.orgnih.gov For instance, in a series of NNN pincer-type ligands with substituents at the 4-position of the pyridine ring, electron-donating groups were found to increase the electron density around a coordinated metal center. nih.gov This suggests that the 3,5-dimethoxy substitution in this compound would enhance the electron-donating character of the pyridine nitrogen.
A theoretical study on pyridine and its diazine analogs using DFT (B3LYP/6-31(d,p)) demonstrated how the position of nitrogen atoms affects electronic properties. researchgate.net While not a direct analog, this work underscores the capability of DFT to delineate subtle electronic effects in heterocyclic systems.
Table 1: Predicted General Electronic Properties of Substituted Pyridines
| Property | General Effect of Electron-Donating Groups (e.g., -OCH3) | Predicted Impact on this compound |
| Electron Density on Pyridine Ring | Increased | Enhanced electron density, particularly at the nitrogen atom and ortho/para positions relative to the methoxy groups. |
| Basicity of Pyridine Nitrogen | Increased | Higher basicity compared to unsubstituted pyridine. |
| Dipole Moment | Generally increased due to asymmetric charge distribution. | A significant dipole moment is expected. |
This table is a theoretical prediction based on established principles of organic chemistry and findings from related computational studies.
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. nih.gov
For this compound, the electron-donating methoxy groups would be expected to raise the energy of the HOMO, making the molecule a better electron donor. The HOMO is likely to be distributed over the pyridine ring and the oxygen atoms of the methoxy groups. The LUMO, conversely, would likely be centered on the pyridine ring and the carbonyl group of the ethyl acetate substituent.
In computational studies of other substituted heterocycles, FMO analysis has been effectively used to explain charge transfer within the molecule and predict reactive sites. nih.gov For example, in a study of pyrimidine (B1678525) derivatives, a small HOMO-LUMO gap was correlated with higher reactivity. nih.gov
Table 2: Theoretical Frontier Molecular Orbital Characteristics
| Molecular Orbital | Predicted Location of High Electron Density | Implication for Reactivity |
| HOMO | Pyridine ring, oxygen atoms of the 3,5-dimethoxy groups. | Susceptibility to electrophilic attack. |
| LUMO | Pyridine ring, carbonyl group of the ethyl acetate substituent. | Susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Expected to be relatively small due to the presence of both electron-donating and withdrawing groups. | Suggests moderate to high chemical reactivity. |
This table presents a qualitative prediction based on FMO theory and data from analogous systems.
Conformational Analysis and Energy Landscapes
The flexibility of the ethyl acetate side chain and the methoxy groups necessitates a thorough conformational analysis to identify the most stable three-dimensional structures of the molecule.
Potential Energy Surface (PES) scans are a computational technique used to explore the conformational space of a molecule by systematically rotating specific dihedral angles and calculating the corresponding energy. For this compound, key rotations would be around the C4-C(acetate) bond and the C-O bonds of the methoxy groups.
This analysis would likely reveal several low-energy conformers. The relative orientation of the ethyl acetate group with respect to the pyridine ring will be a major determinant of conformational isomerism. The planarity or puckering of the system and the orientation of the methoxy groups would also be critical factors. Conformational studies on other flexible molecules, such as flavonoid analogues, have successfully used this approach to identify the most favorable conformations. mdpi.com
Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape of a molecule over time at a given temperature, providing a more dynamic picture than static PES scans. rsc.org By simulating the motion of atoms, MD can reveal the accessible conformations and the transitions between them.
For this compound, an MD simulation in a solvent like water or DMSO would provide insights into how the solvent affects its conformational preferences. Such simulations are commonly used in computational studies of drug-like molecules to understand their behavior in a biological environment. rsc.org
Reaction Mechanism Prediction and Transition State Analysis
Computational chemistry is instrumental in predicting the mechanisms of chemical reactions, including identifying intermediates and transition states. For this compound, a key reaction of interest would be nucleophilic substitution at the 4-position of the pyridine ring, should a suitable leaving group be present.
While the ethyl acetate group itself is not a typical leaving group, theoretical studies can be performed on analogous compounds, such as a 4-halo-3,5-dimethoxypyridine, to understand the mechanism of nucleophilic aromatic substitution (SNAr). The electron-donating methoxy groups would be expected to activate the ring towards electrophilic substitution and potentially influence the regioselectivity of nucleophilic attack. However, for SNAr reactions, electron-withdrawing groups are typically required to stabilize the Meisenheimer intermediate. A study on the reaction of 4-chloro-3,5-dinitrobenzotrifluoride (B147460) with anilines provided a detailed mechanistic investigation of an SNAr reaction, highlighting the importance of substituent effects. researchgate.net
Theoretical calculations can map out the entire reaction pathway, calculating the energies of reactants, intermediates, transition states, and products. This allows for the determination of activation barriers, which are crucial for predicting reaction rates.
Computational Elucidation of Key Reaction Intermediates and Pathways
A critical application of computational chemistry is the elucidation of reaction mechanisms. This involves identifying the structures of transient intermediates and transition states that connect reactants to products. Techniques such as Density Functional Theory (DFT) are commonly employed to map out the potential energy surface of a reaction, providing a step-by-step understanding of the chemical transformation.
For the synthesis of this compound, computational studies would be instrumental in:
Identifying the most plausible reaction pathway: Theoretical calculations could compare different potential routes to the final product, determining which is the most energetically favorable.
Characterizing reaction intermediates: The geometry and electronic structure of any transient species formed during the synthesis could be modeled.
Visualizing transition state structures: Understanding the geometry of the highest energy point along the reaction coordinate is key to understanding the reaction's kinetics.
As of the latest literature surveys, no specific computational studies detailing the reaction intermediates and pathways for the formation of this compound have been published.
Energy Barriers and Reaction Rate Constants
Building upon the elucidation of reaction pathways, computational chemistry can quantify the energetics of a reaction. The calculation of activation energies (energy barriers) and reaction rate constants provides a deeper, quantitative understanding of reaction kinetics.
Key parameters that could be determined for the synthesis of this compound include:
| Parameter | Description | Status for this compound |
| Activation Energy (Ea) | The minimum energy required to initiate the chemical reaction. | Data not available in current literature. |
| Reaction Rate Constant (k) | A proportionality constant that relates the rate of a reaction to the concentration of reactants. | Data not available in current literature. |
| Thermodynamic Parameters (ΔG, ΔH, ΔS) | Changes in Gibbs free energy, enthalpy, and entropy for the reaction, indicating spontaneity and heat exchange. | Data not available in current literature. |
Such data would be invaluable for optimizing reaction conditions, such as temperature and catalyst choice, to improve the yield and efficiency of the synthesis. Currently, there is no published research providing these specific computational values for this compound.
Intermolecular Interactions and Supramolecular Assembly in Non-Biological Contexts
The study of intermolecular interactions is fundamental to understanding the solid-state properties of a compound, including its crystal structure, polymorphism, and material characteristics. Computational methods can predict and analyze the non-covalent forces that govern how molecules arrange themselves in a condensed phase.
In the context of this compound, theoretical studies could investigate:
Hydrogen Bonding: The potential for hydrogen bonds to form between the ester oxygen or the pyridine nitrogen and hydrogen atoms on adjacent molecules.
π-π Stacking: Interactions between the aromatic pyridine rings of neighboring molecules.
van der Waals Forces: General attractive or repulsive forces between molecules.
Analysis of these interactions would allow for the prediction of the crystal packing and the formation of larger supramolecular assemblies. However, specific computational research on the intermolecular interactions and non-biological supramolecular assembly of this compound is not present in the current body of scientific literature.
Application of Ethyl 2 3,5 Dimethoxypyridin 4 Yl Acetate As a Versatile Chemical Precursor and Building Block
Synthesis of Complex Heterocyclic Scaffolds
The structural features of ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate make it an ideal precursor for the synthesis of intricate heterocyclic systems. The ester functionality, the activated methylene (B1212753) group, and the pyridine (B92270) nitrogen atom all offer points for chemical modification and annulation reactions.
The pyridine ring of this compound is a key component in the assembly of pyrido-fused heterocycles. These are bicyclic or polycyclic systems where a pyridine ring is fused to one or more other rings. Methodologies for constructing such systems often involve reactions that engage both the pyridine ring and its substituents.
One common strategy involves the initial modification of the ethyl acetate (B1210297) side chain, followed by cyclization onto the pyridine ring. For instance, the ester can be hydrolyzed and converted into a more reactive functional group, such as an acid chloride or an amide. This new group can then participate in intramolecular reactions. Another approach is to utilize the reactivity of the positions ortho to the pyridine nitrogen.
The synthesis of dihydropyrrolo[3,2-c]pyridine-4-one derivatives represents a class of pyrido-fused systems that can be accessed from precursors with a pyridine core. rasayanjournal.co.in While not directly starting from this compound, the methodologies are illustrative. For example, a one-pot lactamization in the presence of zinc-formic acid is an effective method for creating the dihydropyrrolo[3,2-c]pyridine-4-one scaffold. rasayanjournal.co.in
Furthermore, the synthesis of quinazolinone-based structures, which are polycyclic heterocycles, often involves intermediates with similar functionalities. For example, the synthesis of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate is achieved by reacting 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate (B1199739) in the presence of a base. nih.gov This highlights how an ethyl acetate moiety can be appended to a pre-existing heterocyclic system to build more complex structures.
The following table summarizes representative synthetic approaches for related pyrido-fused and polycyclic heterocyclic systems.
| Target Scaffold | Precursor(s) | Reagents/Conditions | Ref. |
| Dihydropyrrolo[3,2-c]pyridine-4-one | Substituted pyridine derivative | Zinc-formic acid | rasayanjournal.co.in |
| Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate | 2-Mercapto-3-phenylquinazolin-4(3H)-one, Ethyl chloroacetate | Anhydrous potassium carbonate, Dry DMF, Reflux | nih.gov |
| Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate | 5-(4-methoxybenzyl)-6-methylpyridazin-3(2H)-one, 2-Ethyl bromoacetate (B1195939) | Potassium carbonate, Tetrabutylammonium bromide, Dimethylformamide | nih.gov |
The functional groups within this compound are also conducive to the synthesis of other nitrogen-containing heterocycles, such as triazoles and pyrimidines. These syntheses often occur through multi-step sequences where the initial pyridine derivative is transformed into an intermediate suitable for heterocycle formation.
Triazoles: The formation of a triazole ring often proceeds via cycloaddition reactions. For instance, an azide (B81097) functional group can be introduced into a molecule, which then undergoes a [3+2] cycloaddition with an alkyne. In the context of the title compound, the ethyl acetate side chain could be chemically modified to introduce either an azide or an alkyne functionality, setting the stage for a subsequent cyclization to form a triazole ring appended to the pyridine core. General methods for triazole synthesis include the reaction of azides with activated methylene compounds or the use of metal-free [3+2] cycloaddition/decarboxylation between aryl diazonium salts and azalactic acid. nih.gov The synthesis of 1,2,4-triazoles can also be achieved through photochemical reactions of acceptor-only diazoalkanes with azodicarboxylates. researchgate.net
Pyrimidines: The synthesis of pyrimidine (B1678525) rings often involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a urea (B33335) or amidine derivative. The Biginelli reaction is a classic example of this transformation. mdpi.com To utilize this compound in pyrimidine synthesis, the side chain would likely need to be elaborated to create a 1,3-dicarbonyl moiety or a related reactive species. For example, a Claisen condensation could introduce another carbonyl group, which could then be reacted with a suitable nitrogen-containing component to form the pyrimidine ring.
The table below outlines general methodologies for the formation of these heterocycles.
| Heterocycle | General Method | Key Intermediates/Reagents | Ref. |
| 1,2,3-Triazole | 1,3-Dipolar Cycloaddition | Azide, Alkyne, CuSO4, Sodium ascorbate | semanticscholar.org |
| 1,2,4-Triazole | Cycloaddition/Decarboxylation | Aryl diazonium salts, Azalactic acid | nih.gov |
| 1,2,4-Triazole | Photochemical Multicomponent Reaction | Diazoalkanes, Azodicarboxylates, Nitriles | researchgate.net |
| Pyrimidine (Biginelli Reaction) | Multicomponent Condensation | Aldehyde, β-Ketoester, Urea, Acid catalyst | mdpi.com |
Role in Multi-Step Organic Synthesis Campaigns
The utility of this compound extends to its role as a versatile intermediate in longer, multi-step synthetic sequences. Its structure allows for both divergent and convergent synthetic strategies to access complex molecular targets.
In a divergent synthesis, a single starting material is converted into a common intermediate, which is then elaborated into a variety of different final products. This compound is well-suited for this approach. The ester and the pyridine ring can be selectively modified to create a library of related compounds.
For example, the ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a diverse range of amines or alcohols to generate a library of amides or esters. Alternatively, the pyridine ring can be subjected to various transformations. The methoxy (B1213986) groups could potentially be demethylated to reveal hydroxyl groups, which could then be further functionalized. The pyridine nitrogen could be N-oxidized, opening up another avenue for reactivity.
In a convergent synthesis, different fragments of a complex molecule are synthesized independently and then joined together at a late stage. This compound can serve as one of these key fragments. Its pre-functionalized pyridine ring can be a valuable building block for constructing larger, more complex molecules.
For instance, the ethyl acetate side chain could be modified to introduce a coupling handle, such as a boronic acid or a halide. This would allow the pyridine fragment to be coupled with other complex molecular fragments using transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille reaction. This approach is particularly efficient for the synthesis of complex molecules as it allows for the rapid assembly of the final product from well-characterized intermediates.
Precursor for Functional Materials and Advanced Chemical Entities (Non-Biological)
While much of the focus on heterocyclic compounds is in the realm of medicinal chemistry, the unique electronic properties of the pyridine ring in this compound also make it a potential precursor for non-biological functional materials. The electron-rich nature of the dimethoxy-substituted pyridine ring can be exploited in the design of materials with interesting optical or electronic properties.
For example, the pyridine core could be incorporated into larger conjugated systems, such as polymers or dendrimers. The resulting materials could have applications in areas such as organic light-emitting diodes (OLEDs), sensors, or as ligands for metal catalysts. The ability to tune the electronic properties of the pyridine ring through further substitution makes this a promising avenue for the development of new functional materials.
Components in Catalysis (e.g., Ligands, Organocatalysts)
The pyridine nucleus is a common structural motif in ligands for metal-catalyzed reactions and in organocatalysis. The nitrogen atom of the pyridine ring can coordinate to a metal center, and the substituents on the ring can be used to fine-tune the steric and electronic properties of the resulting metal complex.
While no specific catalytic applications for this compound have been reported, its structural components suggest several potential avenues for its use in catalysis. The pyridine nitrogen can act as a coordination site for transition metals, making it a candidate for ligand development. The ester functionality could be hydrolyzed to the corresponding carboxylic acid, which can also serve as a coordinating group, potentially leading to bidentate ligands.
Table 1: Potential Catalytic Roles of this compound Derivatives
| Catalytic Role | Proposed Derivative/Modification | Potential Metal Coordination |
| Monodentate Ligand | Direct use of the parent compound | Coordination via pyridine nitrogen |
| Bidentate Ligand | Hydrolysis of the ester to a carboxylic acid | Coordination via pyridine nitrogen and carboxylate oxygen |
| Chiral Ligand | Enantioselective modification of the acetate group | Asymmetric catalysis |
| Organocatalyst | Modification to introduce a catalytic functional group | e.g., Amination for aminocatalysis |
Research on related pyridine derivatives supports these potential applications. For instance, functionalized pyridine ligands are utilized in palladium-catalyzed C(sp3)–H arylation reactions. nih.gov In these systems, the pyridine moiety coordinates to the palladium center, facilitating the C-H activation step. The electronic nature of the pyridine ring, influenced by its substituents, plays a crucial role in the catalytic cycle. The electron-donating methoxy groups in this compound would be expected to increase the electron density on the pyridine nitrogen, potentially enhancing its coordination ability and influencing the reactivity of the metal center.
Furthermore, pyridine derivatives are known to act as organocatalysts. For example, 4-dialkylaminopyridines are widely used as catalysts in a variety of organic transformations. While this compound itself is not a direct analogue, its core structure could be chemically modified to incorporate functionalities suitable for organocatalysis.
Precursors for Polymeric Materials and Advanced Chemical Structures
The functional groups present in this compound make it a potential monomer or a precursor to monomers for the synthesis of functional polymers. The ester group can undergo transformations such as hydrolysis followed by conversion to an acid chloride or an amide, which are common reactive groups for polymerization reactions like polycondensation.
The pyridine ring itself can be incorporated into a polymer backbone or as a pendant group, imparting specific properties to the resulting material. Polymers containing pyridine units have been investigated for various applications, including as materials with interesting optical and electronic properties. For instance, poly(vinyl pyridine) and its quaternized derivatives have been studied for their solvation and solid-state properties. researchgate.net
Table 2: Potential Polymerization Pathways for this compound Derivatives
| Polymerization Method | Required Monomer Modification | Resulting Polymer Type | Potential Properties |
| Polycondensation | Hydrolysis to dicarboxylic acid or conversion to diamine | Polyamide, Polyester | Thermally stable, specific solubility |
| Addition Polymerization | Introduction of a vinyl or other polymerizable group | Polyacrylate, Polystyrene derivative | Functional materials with tunable properties |
| Ring-Opening Polymerization | Not directly applicable | - | - |
Although no polymers have been synthesized directly from this compound, studies on related dimethoxybenzene derivatives have shown their utility in creating polymeric materials. For example, polymers with dihydroxy/dialkoxybenzene moieties have been explored for their (opto)electronic and photovoltaic properties. academie-sciences.fr The presence of the dimethoxy-substituted pyridine ring in a polymer chain could lead to materials with unique conformational and electronic characteristics.
Building Blocks for Supramolecular Architectures
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination, to construct large, well-defined assemblies. The structure of this compound contains several features that make it an attractive building block for supramolecular chemistry.
The pyridine nitrogen can act as a hydrogen bond acceptor or a metal coordination site. The aromatic ring itself can participate in π-π stacking interactions. The methoxy groups can also engage in weaker hydrogen bonding. The ethyl acetate group, particularly after hydrolysis to the carboxylic acid, provides a strong hydrogen bond donor and acceptor site.
Table 3: Potential Supramolecular Interactions of this compound
| Interaction Type | Participating Functional Group(s) | Potential Supramolecular Structure |
| Hydrogen Bonding | Pyridine N, Ester O (or Carboxylate O) | Chains, sheets, networks |
| π-π Stacking | Pyridine ring | Stacked columnar structures |
| Metal Coordination | Pyridine N, Carboxylate O | Coordination polymers, metal-organic frameworks (MOFs) |
The self-assembly of pyridine-based molecules into well-ordered supramolecular structures is a well-established area of research. For example, pyridine-based amphiphiles have been shown to self-assemble into nanotubes in water. researchgate.net The dimensions and properties of these nanotubes can be tuned by modifying the structure of the pyridine building block. Similarly, pyridine-appended fluorophores have been studied for their molecular structure-controlled self-assembly and fluorescence properties.
While specific studies on the supramolecular behavior of this compound are not available, the principles derived from related systems suggest its potential to form interesting and functional supramolecular architectures. The combination of a hydrogen-bonding capable head group (the pyridine and ester/acid) and a π-stacking aromatic core makes it a promising candidate for the design of new supramolecular materials.
Advanced Analytical Methodologies for Monitoring and Quantification in Chemical Processes
Chromatographic Techniques for Reaction Monitoring and Purity Assessment in Synthesis
Chromatography is an indispensable tool in the synthesis of pyridine (B92270) derivatives, offering high-resolution separation of the target compound from starting materials, intermediates, and byproducts. nih.gov Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely employed for qualitative and quantitative analysis throughout the manufacturing process.
HPLC is a primary technique for monitoring the synthesis of Ethyl 2-(3,5-dimethoxypyridin-4-YL)acetate. Its applicability to a wide range of non-volatile and thermally sensitive compounds makes it ideal for analyzing the complex mixtures typical of organic synthesis. Method development often begins with reversed-phase chromatography, which separates compounds based on their hydrophobicity.
For a compound like this compound, a typical HPLC method would be developed and optimized as follows:
Column Selection : A C18 column is a common starting point due to its versatility in separating moderately polar to non-polar compounds. The particle size (e.g., 5 µm) and column dimensions (e.g., 4.6 x 250 mm) are chosen to balance resolution and analysis time.
Mobile Phase : A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is effective. sielc.com The gradient allows for the efficient elution of compounds with varying polarities, from polar starting materials to the less polar final product.
Detection : A UV detector is typically used, with the wavelength set to a λmax of the pyridine ring system (around 270-280 nm) to ensure high sensitivity for the analyte and related impurities. sielc.com
Optimization : The method is optimized by adjusting parameters such as the mobile phase gradient, flow rate, and column temperature to achieve optimal separation (resolution > 2) between the main peak and any impurities.
Table 1: Illustrative HPLC Method Parameters for Analysis of this compound
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18, 5 µm, 4.6 x 250 mm | Provides robust separation for a wide range of polarities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component for eluting polar species. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute non-polar species. |
| Gradient | 10% B to 90% B over 20 min | Ensures separation of starting materials, product, and byproducts. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detector | UV at 275 nm | Maximizes sensitivity for the pyridine chromophore. |
| Injection Vol. | 10 µL | Standard volume for analytical injections. |
This optimized method allows for accurate quantification of the product, tracking of reaction completion by monitoring the disappearance of starting materials, and assessment of final product purity.
Gas Chromatography is highly effective for the analysis of volatile and semi-volatile compounds and is the method of choice for detecting residual solvents and volatile byproducts in the final product. cdc.govtandfonline.com In the synthesis of this compound, solvents such as ethanol (B145695), toluene, or tetrahydrofuran (B95107) might be used, and their removal must be confirmed to meet regulatory standards. bibliotekanauki.pl
Capillary GC columns, such as those with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., DB-5), offer high resolution for separating complex mixtures of substituted pyridines and other volatile impurities. nih.govbibliotekanauki.pl Headspace GC is often employed for residual solvent analysis, where the sample is heated to partition volatile analytes into the gas phase before injection, preventing contamination of the GC system with the non-volatile active pharmaceutical ingredient (API). bibliotekanauki.pl
Table 2: Typical GC Method for Volatile Impurity Profiling
| Parameter | Condition | Purpose |
|---|---|---|
| Column | DB-5 (30 m x 0.32 mm, 1 µm film) | General-purpose column for separating volatile organic compounds. bibliotekanauki.pl |
| Carrier Gas | Nitrogen or Helium | Inert carrier gas for analyte transport. |
| Injector Temp. | 240 °C | Ensures rapid volatilization of analytes. bibliotekanauki.pl |
| Detector | Flame Ionization Detector (FID) | Highly sensitive to organic compounds. cdc.gov |
| Detector Temp. | 260 °C | Prevents condensation of analytes. bibliotekanauki.pl |
| Oven Program | 40 °C (5 min), ramp to 250 °C at 10 °C/min | Separates solvents and byproducts based on boiling points. |
| Analysis Mode | Headspace or Direct Injection | Headspace for residual solvents; direct injection for volatile byproducts. researchgate.net |
This technique is crucial for final quality control, ensuring the product is free from potentially toxic volatile impurities.
Spectroscopic Methods for In-Situ Reaction Monitoring
Spectroscopic techniques that allow for real-time analysis without sample extraction are invaluable for understanding reaction kinetics and mechanisms. youtube.com In-situ (in the reaction vessel) monitoring provides a continuous data stream on the concentration of reactants, intermediates, and products, leading to a more profound understanding and control of the synthesis process.
Infrared (IR) Spectroscopy : Attenuated Total Reflectance (ATR) FTIR probes can be inserted directly into a reaction vessel to monitor the synthesis of this compound in real time. youtube.com The esterification or coupling reaction can be tracked by observing changes in characteristic vibrational bands. For instance, the formation of the ester group would be indicated by the appearance and growth of a strong carbonyl (C=O) absorption band around 1735-1750 cm⁻¹ and C-O stretching bands. nih.govnih.gov Simultaneously, the disappearance of reactant-specific peaks would signal reaction progress. This continuous monitoring allows for the precise determination of reaction endpoints and the detection of any transient intermediates or side-product formation. youtube.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : Process NMR spectroscopy can also be used for in-situ monitoring. youtube.com By tracking the chemical shifts and integration of specific protons, one can follow the conversion of a starting material to this compound. Key signals to monitor would include the methylene (B1212753) protons of the ethyl acetate (B1210297) group (a quartet around 4.2 ppm and a triplet around 1.2 ppm) and the singlet for the methylene bridge protons adjacent to the pyridine ring. The disappearance of reactant signals and the concurrent increase in these product signals provide a quantitative measure of reaction kinetics. nih.gov
Table 3: Key Spectroscopic Markers for Monitoring the Synthesis of this compound
| Technique | Functional Group / Proton | Expected Shift / Frequency | Significance |
|---|---|---|---|
| FTIR | Ester C=O | ~1743 cm⁻¹ | Appearance indicates product formation. nih.gov |
| FTIR | Aryl C-O-C (methoxy) | ~1200-1250 cm⁻¹ | Confirms the presence of the dimethoxy pyridine structure. |
| ¹H NMR | O-CH₂ -CH₃ (quartet) | ~4.2 ppm | Appearance and integration track product concentration. nih.gov |
| ¹H NMR | O-CH₂-CH₃ (triplet) | ~1.2 ppm | Confirms the ethyl ester group. nih.gov |
| ¹H NMR | Pyridine-CH₂ -COO (singlet) | ~3.9 ppm | Key singlet indicating the formation of the acetate side chain. |
| ¹H NMR | OCH₃ (singlet) | ~3.8 ppm | Confirms the methoxy (B1213986) groups on the pyridine ring. |
Cheminformatics and Data Analysis in Chemical Synthesis Optimization
Modern chemical synthesis relies heavily on data analysis and cheminformatics to optimize processes for yield, purity, and cost-effectiveness. mpdata.frpreprints.org For a target molecule like this compound, these computational tools can be applied in several ways.
Retrosynthetic Analysis : AI-driven retrosynthesis software can propose novel and efficient synthetic routes by analyzing vast databases of chemical reactions. preprints.orgnih.gov This can help identify more economical starting materials or shorter, higher-yielding reaction pathways compared to traditional routes.
Process Optimization : Data from multiple synthesis batches, including reaction parameters (temperature, concentration, time) and analytical results (HPLC purity, yield), can be aggregated and analyzed using statistical software or machine learning algorithms. mpdata.frresearchgate.net This data-driven approach helps identify the optimal reaction conditions to maximize product yield and minimize impurity formation.
Predictive Modeling : Machine learning models can be trained on experimental data to predict reaction outcomes, such as yield or purity, based on a set of input parameters. preprints.org This allows chemists to simulate the results of potential experiments, reducing the need for extensive trial-and-error lab work and accelerating the development timeline. pharmtech.com
By integrating advanced analytical data with powerful computational tools, the synthesis of this compound can be systematically refined, leading to a more efficient, robust, and scalable manufacturing process. mpdata.fr
Emerging Research Directions and Future Perspectives for Ethyl 2 3,5 Dimethoxypyridin 4 Yl Acetate in Chemical Science
Exploration of Novel and Unconventional Synthetic Routes and Transformations
The synthesis of highly substituted pyridines often presents challenges, necessitating the development of innovative and efficient synthetic strategies. For a molecule like Ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate, future research is likely to move beyond classical condensation reactions towards more sophisticated and modular approaches.
One promising avenue is the adoption of modular synthesis , which allows for the flexible construction of the pyridine (B92270) core from simpler, readily available starting materials. nih.gov Cascade reactions, where multiple bond-forming events occur in a single pot, are particularly attractive for their efficiency and atom economy. nih.gov For instance, a cascade involving a copper-catalyzed N-iminative cross-coupling followed by electrocyclization and oxidation has been shown to produce highly substituted pyridines from α,β-unsaturated ketoxime O-pentafluorobenzoates and alkenylboronic acids. nih.gov Adapting such a strategy could provide a convergent and versatile route to the target compound and its analogs.
Multicomponent reactions (MCRs) are another area of significant potential. rsc.orgnih.gov These reactions, which combine three or more starting materials in a single operation, offer rapid access to molecular complexity. The development of novel MCRs, potentially catalyzed by nanocatalysts for enhanced efficiency and greener conditions, could streamline the synthesis of polysubstituted pyridines. rsc.orgacs.org A one-pot, four-component reaction has been successfully used to synthesize novel pyridine derivatives under microwave irradiation, highlighting the potential for rapid and high-yield synthesis. nih.govacs.org
The table below summarizes potential modern synthetic strategies that could be explored for the synthesis of this compound and its derivatives.
| Synthetic Strategy | Description | Potential Advantages | Relevant Findings |
| Modular Cascade Synthesis | A multi-step reaction sequence where subsequent reactions occur in situ. A Cu-catalyzed cross-coupling/electrocyclization/oxidation cascade is a prime example. | High efficiency, modularity, good functional group tolerance. | Provides access to diverse substitution patterns on the pyridine core. nih.gov |
| Synergistic Catalysis | The use of two or more catalysts that work in concert to enable a transformation not possible with either catalyst alone. An example is the copper/iminium catalyzed [3+3] condensation. | Mild reaction conditions, broad functional group tolerance, redox-neutral. | Allows for the modular synthesis of various substituted pyridines from oximes and enals. nih.gov |
| Multicomponent Reactions (MCRs) | Reactions where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. | High atom economy, operational simplicity, rapid generation of chemical libraries. | Nanocatalysts can enhance the efficiency of MCRs for pyridine synthesis. rsc.org One-pot four-component reactions under microwave irradiation have shown high yields. nih.govacs.org |
Discovery of Unprecedented Reactivity and Functionalization Pathways
The electron-rich nature of the 3,5-dimethoxypyridine (B18298) ring in this compound suggests a rich and underexplored reactivity profile. imperial.ac.uk Future research will likely focus on unlocking new ways to functionalize this core structure, moving beyond traditional electrophilic aromatic substitution.
A major focus will be on transition metal-catalyzed C-H functionalization . youtube.com This powerful set of reactions allows for the direct conversion of C-H bonds into new C-C or C-X bonds, offering a more atom-economical approach to derivatization. youtube.comsnnu.edu.cn For the target molecule, the C-H bonds at the 2 and 6 positions are prime targets for functionalization. Research into directing group strategies, or exploiting the inherent electronic biases of the ring, could lead to highly regioselective modifications. nih.govresearchgate.net Recent advances have shown the functionalization of distal positions in pyridines, which could be applicable here. nih.govchemrxiv.org
Cross-coupling reactions , such as the Suzuki, Stille, and Sonogashira couplings, will continue to be vital tools. nrochemistry.comyoutube.com A key area of development will be the use of novel coupling partners. For example, pyridine sulfinates have emerged as highly effective replacements for the often unstable and inefficient pyridine-2-boronates in Suzuki-Miyaura reactions. rsc.org Exploring the use of this compound derivatives, such as the corresponding halides or triflates, in cross-coupling reactions could open up a vast chemical space. nih.gov The electronic properties imparted by the methoxy (B1213986) groups are expected to influence the reactivity of the pyridine ring in these transformations. nih.gov
Furthermore, the pyridine nitrogen itself can participate in novel reactivity. While typically basic, it can act as a neutral nucleophile in certain substitution reactions. rsc.org The formation of pyridinyl radicals through single-electron reduction of pyridinium (B92312) ions opens up new avenues for radical functionalization, offering regioselectivity that is distinct from classical Minisci-type reactions. acs.org
| Functionalization Pathway | Description | Potential Application | Key Research Insights |
| Distal C-H Functionalization | Transition metal-catalyzed reactions that selectively functionalize C-H bonds at positions remote from the nitrogen atom (C4). | Introduction of new substituents at the already substituted C4 position or modification of the acetate (B1210297) side chain. | Overcoming the directing influence of the nitrogen atom is a key challenge, with recent successes using specific catalysts and directing groups. nih.govchemrxiv.org |
| Cross-Coupling with Novel Partners | Utilizing alternative organometallic reagents in palladium- or nickel-catalyzed cross-coupling reactions. | Formation of C-C, C-N, and C-O bonds at various positions on the pyridine ring. | Pyridine sulfinates have shown superior performance to boronates in certain Suzuki reactions. rsc.org Nickel catalysis with visible light is an emerging green alternative. chemrxiv.org |
| Pyridinyl Radical Chemistry | Generation of radical species on the pyridine ring via single-electron transfer, leading to subsequent coupling reactions. | C4-alkylation and other functionalizations with regioselectivity complementary to traditional methods. | This approach enables the coupling of pyridinium ions with allylic radicals. acs.org |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry represents a significant paradigm shift in chemical manufacturing and research. sci-hub.se For the synthesis and derivatization of this compound, flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. sci-hub.sesyrris.com
Reactions that are difficult or hazardous to perform in batch, such as those involving highly reactive intermediates or exothermic processes, can often be conducted safely and efficiently in a flow reactor. syrris.com The Bohlmann-Rahtz pyridine synthesis, for example, has been successfully adapted to a flow system, demonstrating the feasibility of complex heterocyclic synthesis in a continuous manner. interchim.fr The integration of in-line purification and analysis tools can further streamline the synthetic process. syrris.com
Automated synthesis platforms are another transformative technology. youtube.com These systems, often based on flow chemistry or cartridge-based reagents, enable the rapid and systematic synthesis of compound libraries. youtube.comchemrxiv.org By integrating an automated synthesizer with a library of building blocks, a vast number of derivatives of this compound could be generated with minimal manual intervention. chemrxiv.orgnih.gov This high-throughput approach is invaluable for exploring structure-activity relationships in drug discovery and for materials science research. nih.gov
| Technology | Key Features | Advantages for this compound | Supporting Evidence |
| Flow Chemistry | Continuous processing in microreactors or tube reactors. | Enhanced safety, precise control over reaction parameters (temperature, pressure, time), easy scalability, potential for multistep sequences. | Successful application in various pyridine syntheses, including the Bohlmann-Rahtz reaction. sci-hub.seinterchim.frresearchgate.net |
| Automated Synthesis | Robotic systems for performing chemical reactions and purifications. | High-throughput synthesis of compound libraries, increased reproducibility, frees up researcher time. | Platforms exist for automated flow synthesis of peptide and polyamide libraries, which could be adapted for small molecules. youtube.comchemrxiv.org |
Advanced Computational Modeling for Predictive Chemical Design and Property Prediction
Computational chemistry has become an indispensable tool in modern chemical research, providing insights that can guide and accelerate experimental work. For this compound, advanced computational modeling can play a crucial role in predicting its properties and reactivity.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure of the molecule, predict the regioselectivity of various reactions, and elucidate reaction mechanisms. rsc.orgresearchgate.net For example, computational studies can help to understand the factors governing the regioselectivity of nucleophilic aromatic substitution on substituted pyridines, which could be critical for planning synthetic routes to derivatives. researchgate.net Such studies have been used to analyze the reactivity of pyridine as a neutral nucleophile and to compare it with anionic nucleophiles. rsc.org
Furthermore, in silico screening and property prediction can be used to design new derivatives with desired characteristics. By modeling the interaction of virtual compounds with biological targets, such as enzymes or receptors, researchers can prioritize the synthesis of molecules with the highest potential for therapeutic activity. nih.gov This predictive approach can significantly reduce the time and cost associated with the discovery of new drugs and materials.
| Computational Method | Application | Potential Insights for this compound | Relevant Precedent |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of reactivity and regioselectivity. | Understanding the preferred sites for C-H functionalization, predicting the outcome of nucleophilic and electrophilic substitution reactions. | DFT has been used to assess the mechanisms of nucleophilic substitution on various substrates with pyridine. rsc.org |
| Molecular Docking | Predicting the binding affinity and mode of interaction between a small molecule and a biological target. | Identifying potential protein targets and designing derivatives with improved biological activity. | In silico studies have successfully guided the synthesis of antimalarial compounds based on a triazine scaffold. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating the chemical structure of a series of compounds with their biological activity. | Building predictive models to guide the design of more potent analogs. | QSAR is a widely used tool in drug discovery to optimize lead compounds. |
Potential as a Modular Synthon in Complex Chemical Library Synthesis for Fundamental Research
A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. youtube.com this compound is well-positioned to serve as a versatile modular synthon for the construction of complex chemical libraries. Its structure offers multiple points for diversification: the ester group can be hydrolyzed, reduced, or converted into other functional groups; the methoxy groups could potentially be demethylated to reveal hydroxyl groups for further functionalization; and the C-H bonds at the 2 and 6 positions of the pyridine ring are accessible for modification through modern synthetic methods.
The use of this compound as a building block would enable the systematic exploration of the chemical space around the 3,5-dimethoxypyridine core. By creating a library of diverse, yet related, molecules, researchers can investigate fundamental questions in chemical biology and materials science. For example, such a library could be screened against a panel of biological targets to identify new therapeutic agents or used to develop new materials with tailored electronic or optical properties. nih.gov The modular nature of the synthon would allow for the rapid optimization of any initial "hits" from these screens. nih.govnih.gov
The development of robust synthetic routes to functionalize this compound, as discussed in the preceding sections, will be crucial for realizing its full potential as a modular synthon in the synthesis of complex and diverse chemical libraries for fundamental research.
Q & A
Basic: What synthetic methodologies are commonly employed for Ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate, and how are reaction conditions optimized?
Answer:
The synthesis typically involves nucleophilic substitution or esterification reactions. A common approach is the alkylation of 3,5-dimethoxypyridin-4-ol with ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Optimization focuses on solvent polarity, temperature control, and catalyst selection to minimize side products like hydrolyzed esters or incomplete substitution . Post-synthesis purification often employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. Monitoring via TLC and GC-MS (retention time ~8–10 min under He carrier gas) ensures purity .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.2–1.4 ppm (CH₃ of ethyl group), δ 3.8–4.2 ppm (OCH₃ and CH₂COO), and δ 6.5–7.5 ppm (pyridyl protons) confirm structural motifs.
- ¹³C NMR : Signals near δ 170 ppm (ester carbonyl) and δ 150–160 ppm (pyridyl carbons) validate connectivity .
GC-MS : Molecular ion peaks at m/z ~237 (M⁺) with fragmentation patterns (e.g., loss of ethoxy group, m/z 165) aid in identification .
HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity, with retention times calibrated against standards .
Advanced: How can crystallographic refinement using SHELXL resolve ambiguities in the molecular structure?
Answer:
Single-crystal X-ray diffraction (SCXRD) data refined via SHELXL provides atomic-level resolution:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 173 K to minimize thermal motion artifacts .
- Refinement Steps :
- Validation : R-factor (<0.06) and wR₂ (<0.15) ensure precision. Disordered moieties (e.g., ethyl groups) are modeled with split positions and restrained bond lengths .
- Visualization : ORTEP-3 generates thermal ellipsoid plots to assess positional uncertainty .
Advanced: How are Cremer-Pople puckering coordinates applied to analyze ring conformation in the pyridine moiety?
Answer:
For the pyridine ring:
Coordinate System : Define a least-squares plane through the six-membered ring.
Amplitude (Q) and Phase (φ) : Calculate using:
where is the displacement of atom from the plane.
Analysis : Compare Q (typically 0.3–0.6 Å for puckered pyridines) and φ values to distinguish chair, boat, or twist-boat conformations. Crystallographic data (e.g., C–C–C angles from SCXRD) validate computational models .
Basic: What impurities are commonly observed during synthesis, and how are they mitigated?
Answer:
- Major Impurities :
- Unreacted starting materials (detected via GC-MS at lower retention times).
- Hydrolysis products (e.g., 2-(3,5-dimethoxypyridin-4-yl)acetic acid, identified by IR O–H stretches ~2500–3000 cm⁻¹).
- Mitigation :
- Use anhydrous solvents (e.g., DMF over molecular sieves).
- Acid scavengers (e.g., 2,6-lutidine) during esterification.
- Purification via preparative HPLC (C18, 70:30 acetonitrile/water) .
Advanced: How should discrepancies between theoretical (DFT) and experimental (XRD/NMR) data be addressed?
Answer:
Crystallographic Validation : Compare DFT-optimized geometries with SCXRD bond lengths/angles. Discrepancies >0.05 Å may indicate solvation effects or crystal packing forces .
Dynamic Effects : NMR chemical shifts (e.g., pyridyl protons) can differ due to solution-phase conformational flexibility vs. solid-state rigidity. MD simulations reconcile these differences .
Error Sources :
- Overestimation of van der Waals interactions in DFT.
- Incomplete basis sets (e.g., B3LYP/6-31G(d) vs. B3LYP/def2-TZVP).
- Refinement artifacts in XRD (e.g., twinning resolved via TWIN/BASF in SHELXL) .
Advanced: What strategies optimize reaction yields based on steric and electronic effects in the pyridyl acetate framework?
Answer:
- Steric Effects : 3,5-Dimethoxy groups increase pyridine nucleophilicity but hinder alkylation. Use bulky bases (e.g., DBU) to deprotonate without steric clash .
- Electronic Effects : Electron-withdrawing ester groups slow electrophilic substitution. Microwave-assisted synthesis (100°C, 30 min) accelerates kinetics .
- Solvent Optimization : Polar aprotic solvents (DMF > DMSO) enhance solubility of intermediates, confirmed via Hansen solubility parameters .
Basic: What are the stability profiles of this compound under varying storage conditions?
Answer:
- Thermal Stability : Decomposition >150°C (TGA data).
- Photostability : UV-Vis (λmax ~270 nm) shows no degradation under dark storage at −20°C.
- Hydrolytic Stability : Susceptible to base (t₁/₂ ~2 h in 0.1M NaOH). Store under nitrogen in amber vials with desiccants .
Advanced: How are non-covalent interactions (e.g., π-stacking) in crystal packing elucidated via Hirshfeld surface analysis?
Answer:
Hirshfeld Surface : Generated via CrystalExplorer, highlighting close contacts (dₙₒᵣₘ < sum of van der Waals radii).
Fingerprint Plots :
- Sharp spikes at de + di ~1.8 Å indicate C–H···O hydrogen bonds.
- Broad regions (de + di ~3.2 Å) correspond to π-π interactions between pyridyl rings .
Energy Frameworks : Quantify contribution of dispersion (π-stacking) vs. electrostatic (dipole-dipole) forces to lattice stability .
Advanced: What computational protocols validate spectroscopic assignments for complex splitting patterns?
Answer:
DFT-NMR : Calculate chemical shifts (GIAO method, B3LYP/6-311+G(d,p)) and compare with experimental ¹H/¹³C NMR.
Spin-Spin Coupling : Use Karplus equations for vicinal protons (e.g., pyridyl H-2/H-3 coupling constants).
Dynamic NMR : Variable-temperature experiments detect conformational exchange broadening, modeled with EXSY .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
